molecular formula C7H14N4O2S B11810455 N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide

N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11810455
M. Wt: 218.28 g/mol
InChI Key: IXGCWKXZVOICQY-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that combines a pyrazole ring with sulfonamide and aminoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1H-pyrazole-4-sulfonyl chloride with N-(2-aminoethyl)-N,1-dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)glycine

Uniqueness

N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring and sulfonamide group, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has shown potential in forming stable complexes with metal ions and inhibiting specific enzymes, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H14N4O2S

Molecular Weight

218.28 g/mol

IUPAC Name

N-(2-aminoethyl)-N,1-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C7H14N4O2S/c1-10-6-7(5-9-10)14(12,13)11(2)4-3-8/h5-6H,3-4,8H2,1-2H3

InChI Key

IXGCWKXZVOICQY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(C)CCN

Origin of Product

United States

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